N-(4-fluorobenzyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, and a dihydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinyl Moiety: This step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- N-{1-(4-Fluorophenyl)-2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}-2-[5-(4-fluorophenyl)-2-tetrazo
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the hydroxyethyl group provides additional sites for chemical modification.
Properties
Molecular Formula |
C22H22FN3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O3/c1-15-19(11-12-27)22(29)26(21(25-15)17-5-3-2-4-6-17)14-20(28)24-13-16-7-9-18(23)10-8-16/h2-10,27H,11-14H2,1H3,(H,24,28) |
InChI Key |
YRHUCUCJPLIWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
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